3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of 3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one typically involves the condensation of 2-aminobenzenethiol with various aldehydes or ketones. This reaction is often carried out in the presence of a catalyst such as piperidine in ethanol solvent . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions, to achieve higher yields and purity .
Chemical Reactions Analysis
3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism by which 3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one exerts its effects involves the interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity . In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting key signaling proteins involved in cell proliferation .
Comparison with Similar Compounds
3-(1,3-Benzothiazol-2-yl)-6-chloro-7-methyl-4H-1-benzopyran-4-one is unique due to its specific structural features and biological activities. Similar compounds include:
2-Phenylbenzothiazole: Known for its anticancer properties.
5-Methyl-1,3-benzothiazole: Exhibits antimicrobial activity.
6-Chloro-2-aminobenzothiazole: Used in the synthesis of various pharmaceuticals.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
CAS No. |
660852-11-9 |
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Molecular Formula |
C17H10ClNO2S |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-chloro-7-methylchromen-4-one |
InChI |
InChI=1S/C17H10ClNO2S/c1-9-6-14-10(7-12(9)18)16(20)11(8-21-14)17-19-13-4-2-3-5-15(13)22-17/h2-8H,1H3 |
InChI Key |
AHVXUWODOAFBPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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